REACTION_CXSMILES
|
C(C1C=CC([NH:15][C:16](=O)[C@@:17]([OH:23])([CH3:22])[C:18]([F:21])([F:20])[F:19])=CC=1)(=O)C1C=CC=CC=1.FC(F)(F)[C@](O)(C)C(O)=O.FC(F)(F)C(C)=O.[C-]#N.[C-]#N.[Na+].Cl>>[F:19][C:18]([F:21])([F:20])[C:17]([OH:23])([CH3:22])[C:16]#[N:15] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC([C@](C(F)(F)F)(C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC([C@@](C(=O)O)(C)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared by selective crystallization with a resolving agent rather than by an enzymatic process
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C#N)(C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |